molecular formula C10H11IO2 B8319180 2-(2-Iodophenyl)butanoic acid

2-(2-Iodophenyl)butanoic acid

Cat. No. B8319180
M. Wt: 290.10 g/mol
InChI Key: UNUWYDGLEJEZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Iodophenyl)butanoic acid is a useful research compound. Its molecular formula is C10H11IO2 and its molecular weight is 290.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Iodophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Iodophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Iodophenyl)butanoic acid

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

2-(2-iodophenyl)butanoic acid

InChI

InChI=1S/C10H11IO2/c1-2-7(10(12)13)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,12,13)

InChI Key

UNUWYDGLEJEZFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1I)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (5.6 mL, 40 mmol) in dry THF (60 mL) at -10° C. was added 1.6M BuLi (25 mL, 40 mmol). After 30 min, a solution of 2-iodophenylacetic acid (5.24 g, 20 mmol) in THF (20 mL) was slowly added. The solution was stirred for 1 h, at which point iodoethane (1.6 mL, 117 mmol) was added. After 2 h at r.t. the reaction was quenched with 0.5M NH4OAc solution and 6M HCl (10mL) and the product was extracted with EtOAc. The organic layer was dried (MgSO4) and evaporated to give an oily residue which was purified by flash chromatography (15:85 EtOAc:hexane containing 5% AcOH) to give 4.37 g of the title compound as an off-white solid.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Lithium diisopropylamide solution (2.0 M in THF/heptane/ethylbenzene, 3.82 mL, 7.63 mmol) was added to dry THF (10 mL) under an atmosphere of nitrogen and cooled to 0° C. A solution of 2-(2-iodophenyl)acetic acid (500 mg, 1.91 mmol) in dry THF (15 mL) was then added dropwise. This solution was stirred for 40 minutes at 0° C. before the addition of iodoethane (0.92 mL, 11 mmol). The solution was returned to room temperature and stirred for 4 hours. The resulting mixture was quenched with the addition of H2O (10 mL) and then 2 M HCl (20 mL). The aqueous layer was extracted with EtOAc (3×30 mL), the organic layers were combined and washed with brine, dried over MgSO4 and the solvent was evaporated under reduced pressure. The residue was adsorbed onto silica gel and purified using column chromatography (Biotage Isolera, SiO2 cartridge, 0-40% EtOAc in petroleum benzine 40-60° C.) to give the title compound I1 as a pale yellow oil (479 mg, 87%); 1H NMR (400 MHz, d6-DMSO) δ 12.49 (s, 1H), 7.88 (dd, J=7.9, 1.2 Hz, 1H), 7.39 (td, J=7.6, 1.2 Hz, 1H), 7.32 (dd, J=7.8, 1.7 Hz, 1H), 7.01 (J m, 1H), 3.77 (t, J=7.5 Hz, 1H), 1.98-1.86 (m, 1H), 1.73-1.60 (m, 1H), 0.85 (t, J=7.3 Hz, 3H).
Quantity
3.82 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.92 mL
Type
reactant
Reaction Step Three
Name
Yield
87%

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